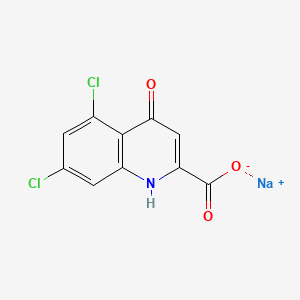

5,7-Dichlorokynurenic acid sodium salt

Descripción

5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) is a synthetic derivative of kynurenic acid, an endogenous tryptophan metabolite. It acts as a selective, high-affinity antagonist of the glycine/D-serine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor complex . This receptor is critical for synaptic plasticity, learning, and memory but is also implicated in excitotoxic neuronal damage under pathological conditions. 5,7-DCKA exhibits a Ki of 79 nM for the glycine site, making it one of the most potent antagonists in its class . It non-competitively inhibits NMDA receptor-mediated responses, including calcium influx, cGMP accumulation, and norepinephrine release, while also demonstrating anticonvulsant and neuroprotective properties .

Propiedades

IUPAC Name |

sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPMJHKWHCUFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction yield and purity. Polar aprotic solvents like 1,4-dioxane enhance cyclization efficiency compared to ethanol, as evidenced by higher isolated yields (75–80% vs. 60–65%). Elevated temperatures (>100°C) are necessary to overcome the activation energy of the cyclization step but must be balanced against thermal decomposition risks.

Catalytic Enhancements

Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation during the Conrad-Limpach reaction, reducing reaction times from 8 hours to 4–5 hours. However, excessive acid concentrations may promote side reactions, such as ester hydrolysis prematurely.

Purification and Characterization

Crystallization and Recrystallization

Crude 5,7-dichlorokynurenic acid sodium salt is purified via recrystallization from hot water or aqueous NaOH solutions. The compound’s solubility profile (28 mg/mL in 1 M NaOH) allows for selective precipitation by adjusting pH or adding antisolvents like ethanol.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns and mobile phases of acetonitrile/water (containing 0.1% trifluoroacetic acid) achieves ≥99% purity. Analytical data from suppliers confirm retention times of 8.2–8.5 minutes under these conditions.

Spectroscopic Characterization

-

¹H NMR (D₂O): δ 7.95 (s, 1H, H-8), 7.45 (d, J = 2.4 Hz, 1H, H-6), 6.90 (d, J = 2.4 Hz, 1H, H-4).

-

IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (aromatic C-Cl).

Sodium Salt Formation and Stability

Neutralization Protocol

The carboxylic acid (5,7-dichlorokynurenic acid) is dissolved in a minimal volume of 1 M NaOH, followed by lyophilization to isolate the sodium salt. Stoichiometric control ensures complete conversion, with residual NaOH removed via washing with cold ethanol.

Stability Considerations

The sodium salt is hygroscopic and requires storage at 2–8°C in desiccated conditions. Long-term stability studies indicate <2% degradation over 12 months when stored under argon.

Scalability and Industrial Production

Batch vs. Continuous Processes

Large-scale synthesis (>1 kg) employs batch reactors with automated pH and temperature control to ensure reproducibility. Continuous flow systems are under investigation to reduce reaction times and improve yield consistency.

Analytical Validation

Purity Assessment

Certificates of Analysis (COA) from suppliers report:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | USP <621> |

| Residual Solvents | <0.1% (ethanol) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Análisis De Reacciones Químicas

Biochemical Interactions at the NMDA Receptor Glycine Site

DCKA-Na competitively inhibits glycine binding at the NMDA receptor with high affinity:

| Parameter | Value | Source |

|---|---|---|

| Binding affinity (K<sub>i</sub>) | 79 nM | |

| IC<sub>50</sub> (NMDA antagonism) | 10 μM |

Key Binding Interactions :

- Carboxylate Group : Forms a salt bridge with Arg523 via ionic interaction.

- Amino Group : Hydrogen bonds with Pro516 backbone carbonyl and Thr518 hydroxyl.

- Quinoline Ring : π-stacking with Phe484 (3.5 Å distance).

- Chlorine Substituents : Van der Waals contacts with Phe408 (5-Cl) and Trp731 (7-Cl).

- Water-Mediated Interactions : Stabilize interactions with Ser688 and Asp732.

Role of Substituents:

- 5,7-Dichloro Groups : Enhance binding affinity through hydrophobic interactions and steric hindrance, reducing agonist access .

- Carboxylate Group : Critical for ionic interactions with the receptor’s arginine residue (Arg523) .

Electronic Effects:

- The electron-withdrawing chlorine atoms increase the acidity of the hydroxyl group, facilitating salt formation .

Solubility and Stability Under Various Conditions

| Condition | Stability/Solubility | Source |

|---|---|---|

| Aqueous solution (pH 7) | Stable for 24 hours | |

| 1M NaOH | Fully soluble (100 mM) | |

| DMSO | Soluble (100 mg/mL) | |

| Long-term storage | Desiccated at RT |

Functional Consequences of Chemical Interactions

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid sodium salt

- Molecular Formula : CHClNNaO

- Molecular Weight : 280.04 g/mol

- Purity : ≥98%

- CAS Number : 1184986-70-6

5,7-Dichlorokynurenic acid sodium salt binds to a strychnine-insensitive glycine site on the NMDA receptor, exhibiting a binding affinity (K) of 79 nM. This compound effectively inhibits NMDA receptor-mediated responses, including calcium influx and neurotransmitter release in neuronal cultures .

Neuropharmacology

This compound is extensively used to investigate the role of NMDA receptors in various neurological conditions. Its antagonistic properties allow researchers to explore excitatory synaptic transmission and its implications in disorders such as epilepsy and neurodegenerative diseases.

- Anticonvulsant Effects : Studies have demonstrated that this compound exhibits anticonvulsant properties when administered intracerebroventricularly in animal models, suggesting its potential for treating seizure disorders .

Neuroprotection

The compound has shown neuroprotective effects in cell culture models by mitigating excitotoxicity caused by excessive glutamate signaling. This property makes it a candidate for further research into protective strategies against neuronal damage in conditions like stroke or traumatic brain injury .

Behavioral Studies

Research employing this compound has contributed to understanding the cognitive and behavioral aspects associated with NMDA receptor activity. By modulating this receptor's function, researchers can assess the impact on learning and memory processes in animal models .

Case Studies and Research Findings

Mecanismo De Acción

La sal de sodio del ácido 5,7-dicloroquinurénico ejerce sus efectos antagonizando el sitio de glicina del receptor NMDA . Esta inhibición impide la activación del receptor por la glicina, modulando así la transmisión sináptica y reduciendo la excitotoxicidad . La alta afinidad del compuesto por el sitio de glicina (Ki = 79 nM) lo convierte en un potente inhibidor .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Kynurenic Acid (KYNA)

- Mechanism: KYNA is an endogenous glycine site NMDA receptor antagonist but has broader activity, antagonizing α7-nicotinic acetylcholine and AMPA receptors .

- Potency : KYNA has lower affinity (Ki ~8–15 μM) compared to 5,7-DCKA (Ki = 79 nM) .

- Functional Effects : While KYNA improves social and object recognition in rats, 5,7-DCKA shows greater efficacy in blocking NMDA-induced cGMP production (complete inhibition vs. partial by KYNA) .

7-Chlorokynurenic Acid (7-Cl-KYNA)

- Mechanism : A chlorinated derivative of KYNA and structural precursor to 5,7-DCKA. Both act as glycine site antagonists .

- Potency : 7-Cl-KYNA has a Ki of ~0.7 μM, making it less potent than 5,7-DCKA .

- Pharmacokinetics : Both compounds are polar, limiting blood-brain barrier penetration, but 5,7-DCKA’s higher affinity may compensate for this limitation .

D-(-)-2-Amino-5-phosphonopentanoic Acid (D-AP5)

- Mechanism : Competitive antagonist at the glutamate-binding site of NMDA receptors .

- Synergy : Co-administration with 5,7-DCKA produces additive neuroprotective effects, suggesting distinct binding sites and complementary mechanisms .

Non-Competitive NMDA Receptor Antagonists

Memantine

- Mechanism : Channel blocker that binds to the NMDA receptor’s magnesium site .

- Lipophilicity : Memantine’s higher lipophilicity enhances brain bioavailability compared to 5,7-DCKA .

MK-801 (Dizocilpine)

- Mechanism : High-affinity channel blocker .

- Toxicity : MK-801 is associated with psychotomimetic side effects, whereas glycine site antagonists like 5,7-DCKA may offer a safer therapeutic profile .

F1094-0201

- Mechanism : Dual inhibitor of NMDA receptors and GSK3β .

- Affinity : Binds GSK3β with 1,988.6-fold higher affinity than 5,7-DCKA, though both share overlapping interaction residues (e.g., ALA83, LEU188) .

Table 1. Key Comparative Data

Pharmacokinetic and Therapeutic Considerations

- Lipophilicity : 5,7-DCKA’s polarity limits brain penetration compared to MK-801 or memantine, but its high receptor affinity ensures efficacy at lower concentrations .

- Therapeutic Potential: Glycine site antagonists like 5,7-DCKA may avoid the neurotoxicity associated with channel blockers, making them promising for stroke and epilepsy .

- Synaptic vs. Extrasynaptic Effects : Unlike memantine, 5,7-DCKA selectively inhibits excessive NMDA activation without disrupting physiological signaling, a key advantage in neurodegenerative disease .

Actividad Biológica

5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) is a potent antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in neuropharmacology due to its significant biological activity and potential therapeutic applications in neurological disorders.

- Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid

- CAS Number : 131123-76-7

- Molecular Formula : C_10H_6Cl_2N_1O_3

- Molecular Weight : 248.06 g/mol

5,7-DCKA functions primarily by blocking the glycine recognition site on NMDA receptors. The inhibition of this site prevents the receptor from being activated by glycine, which is crucial for NMDA receptor function. This blockade can lead to a reduction in excitotoxicity associated with various neurological conditions.

Biological Activity

- Potency :

- Effects on Neuronal Activity :

- Neuroprotective Effects :

Study 1: Anticonvulsant Properties

In a study examining the anticonvulsant properties of 5,7-DCKA, it was administered intracerebroventricularly to mice. The results indicated that it effectively reduced seizure activity, further supporting its potential therapeutic role in epilepsy .

Study 2: Long-Term Potentiation (LTP)

Another study investigated the effects of 5,7-DCKA on long-term potentiation in hippocampal slices. The compound was found to inhibit the increase in population spike magnitude following tetanic stimulation, demonstrating its capacity to modulate synaptic plasticity .

Study 3: Glycine Site Competition

In experiments utilizing Xenopus oocytes expressing NMDA receptors, 5,7-DCKA was shown to be a competitive antagonist at the glycine site. It effectively displaced radiolabeled glycine binding and inhibited ionic currents evoked by NMDA and glycine co-application .

Comparative Analysis of Related Compounds

| Compound Name | Binding Affinity (K_i) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| 5,7-Dichlorokynurenic Acid | 79 nM | Glycine site antagonist | Neuroprotection, Anticonvulsant |

| 7-Chlorokynurenic Acid | Higher than 79 nM | Glycine site antagonist | Moderate neuroprotection |

| Kynurenic Acid | Variable | Non-selective antagonist | Limited due to lower potency |

Q & A

Basic Research Questions

Q. What is the mechanism of action of 5,7-Dichlorokynurenic acid sodium salt in modulating NMDA receptor activity?

- Answer : this compound acts as a competitive antagonist at the glycine-binding site of the NMDA receptor, selectively inhibiting receptor activation. This antagonism prevents the co-agonist glycine from binding, thereby blocking ion channel opening and reducing calcium influx . Researchers should confirm receptor specificity using recombinant NMDA receptor subtypes (e.g., NR1/NR2A vs. NR1/NR2B) to assess subunit-dependent effects.

Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?

- Answer : Dissolve the compound in distilled water or buffered saline (pH 7.4) at a concentration of 10–50 mM. Filter-sterilize using a 0.22 µm membrane and aliquot to avoid repeated freeze-thaw cycles. Verify solubility via spectrophotometry and adjust pH to ensure stability, as acidic conditions may alter its efficacy .

Q. What safety protocols are essential when handling this compound?

- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store at 2–8°C in a desiccator. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Dispose of waste via approved chemical disposal facilities .

Advanced Research Questions

Q. How does this compound exhibit selectivity across NMDA receptor subtypes, and how can this be experimentally validated?

- Answer : The compound shows differential potency depending on NMDA receptor subunit composition (e.g., NR2A vs. NR2B). To validate selectivity:

- Use HEK293 cells transfected with specific NMDA receptor subunits (NR1/NR2A, NR1/NR2B).

- Perform electrophysiological recordings (patch-clamp) to measure IC₅₀ values in each configuration.

- Compare results with control antagonists (e.g., AP5 for glutamate site inhibition) .

Q. How can researchers address contradictory data on the compound’s neuroprotective effects in different experimental models?

- Answer : Contradictions may arise from variations in:

- Dosage : Optimize dose-response curves (0.1–100 µM) in both acute (e.g., oxygen-glucose deprivation) and chronic models (neurodegeneration assays).

- Model systems : Validate findings across in vitro (primary neurons, organoids) and in vivo (rodent stroke models) platforms.

- Endpoint assays : Combine electrophysiology, calcium imaging, and Western blotting for NMDA receptor subunit expression .

Q. What methodological considerations are critical for studying the pH-dependent activity of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.